

A Comprehensive Technical Guide to 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylthiazole-4-carbonitrile

Cat. No.: B1459218

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Abstract: This technical guide provides an in-depth exploration of **2-Chloro-5-methylthiazole-4-carbonitrile** (CAS No. 1379336-26-1), a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, plausible synthetic pathways, and critical applications. By synthesizing information from established chemical suppliers and the broader scientific literature, this guide serves as a crucial resource for researchers, synthetic chemists, and professionals in the pharmaceutical industry. Emphasis is placed on the causality behind synthetic strategies and the importance of this scaffold in the rational design of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

2-Chloro-5-methylthiazole-4-carbonitrile is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] The specific arrangement of the chloro, methyl, and nitrile groups on this core makes it a versatile intermediate for creating more complex molecules with diverse biological activities.^[1]

1.1. Compound Identification The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Identifier	Value	Source
CAS Number	1379336-26-1	[2]
IUPAC Name	2-chloro-5-methyl-1,3-thiazole-4-carbonitrile	N/A
Molecular Formula	C ₅ H ₃ ClN ₂ S	[3]
Molecular Weight	158.61 g/mol	[3]
SMILES	<chem>CC1=C(C#N)SC(=N1)Cl</chem>	N/A

1.2. Physicochemical Data Quantitative data for this specific compound is not widely published. However, data from closely related structural analogs, such as 2-chlorothiazole-5-carbonitrile and 2-chloro-5-chloromethylthiazole, provide valuable context for handling and reaction planning.

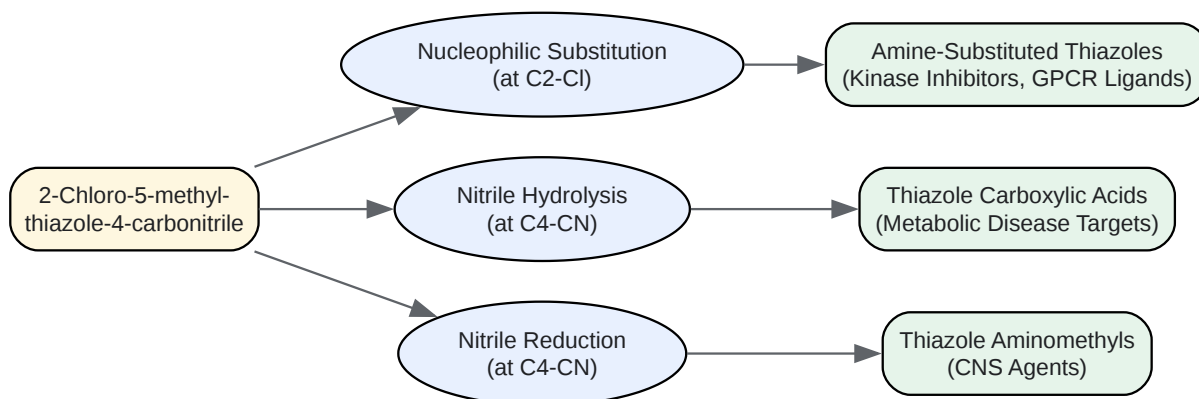
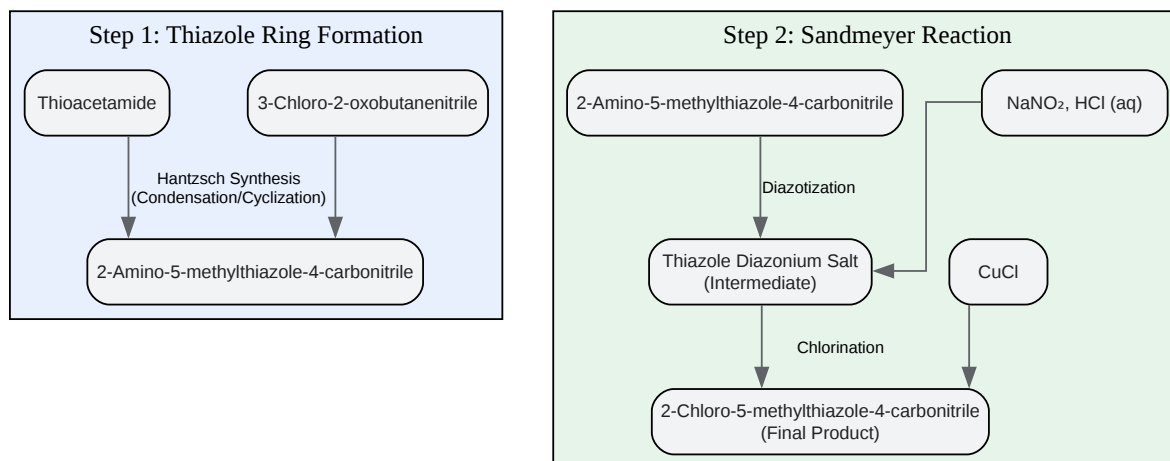
Property	Value (for related compounds)	Comments
Physical Form	Solid / Crystalline Powder	Based on analogs like 2-chlorothiazole-5-carbonitrile.[4]
Melting Point	47-49 °C	Data for 2-chlorothiazole-5-carbonitrile (CAS 51640-36-9). [4]
Boiling Point	~291 °C at 760 mmHg	Data for 2-chlorothiazole-5-carbonitrile (CAS 51640-36-9).
Solubility	Soluble in common organic solvents	Expected behavior for this class of compounds; facilitates use in various reaction media. [5]
Storage Temperature	2-8 °C or -20 °C	Recommended for chlorinated heterocyclic compounds to ensure long-term stability.[6]

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles often involves the construction of the heterocyclic ring from acyclic precursors. While a specific, peer-reviewed synthesis for **2-Chloro-5-methylthiazole-4-carbonitrile** is not readily available in the provided search results, a plausible and logical pathway can be constructed based on established methods for analogous structures, such as the Hantzsch thiazole synthesis and subsequent functional group manipulations.

A common strategy involves the reaction of a thioamide with an α -haloketone or a related electrophile. An alternative, modern approach might utilize precursors that can be cyclized and chlorinated in a one-pot or sequential manner, a strategy noted for its efficiency.^{[7][8]}

2.1. Proposed Synthetic Workflow The following workflow is a hypothetical, yet chemically sound, approach based on the synthesis of similar thiazole structures. The rationale is to first construct the core methylthiazole ring and then introduce the chloro and nitrile functionalities.



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